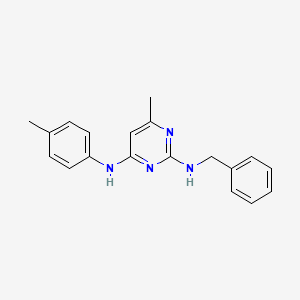
3',5'-DI-O-(4-Methylbenzoyl)-thymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine is a modified nucleoside derivative It is a thymidine molecule that has been chemically altered by the addition of two 4-methylbenzoyl groups at the 3’ and 5’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-DI-O-(4-Methylbenzoyl)-thymidine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of thymidine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete acylation.
Industrial Production Methods
While specific industrial production methods for 3’,5’-DI-O-(4-Methylbenzoyl)-thymidine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent quality control throughout the process.
化学反応の分析
Types of Reactions
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine can undergo various chemical reactions, including:
Hydrolysis: The ester bonds formed during acylation can be hydrolyzed under acidic or basic conditions, reverting the molecule back to thymidine and 4-methylbenzoic acid.
Substitution: The benzoyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Various acyl chlorides or anhydrides in the presence of a base.
Major Products
Hydrolysis: Thymidine and 4-methylbenzoic acid.
Substitution: Thymidine derivatives with different acyl groups.
科学的研究の応用
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of antiviral and anticancer nucleoside analogs.
Molecular Biology: It serves as a tool for studying DNA replication and repair mechanisms.
Chemical Biology: The compound can be used to investigate the interactions between nucleosides and various enzymes or proteins.
作用機序
The mechanism of action of 3’,5’-DI-O-(4-Methylbenzoyl)-thymidine largely depends on its use and the context in which it is applied. In medicinal chemistry, for instance, the compound may act as a prodrug, where the benzoyl groups are cleaved off in vivo to release the active thymidine molecule. The released thymidine can then be incorporated into DNA, potentially interfering with viral replication or cancer cell proliferation.
類似化合物との比較
Similar Compounds
3’,5’-DI-O-(4-Methylbenzoyl)-uridine: Similar structure but with uridine instead of thymidine.
3’,5’-DI-O-(4-Methylbenzoyl)-cytidine: Similar structure but with cytidine instead of thymidine.
Uniqueness
3’,5’-DI-O-(4-Methylbenzoyl)-thymidine is unique due to its specific modification at the 3’ and 5’ positions with 4-methylbenzoyl groups. This modification can alter its chemical properties, making it distinct from other nucleoside derivatives. The presence of thymidine also gives it unique biological properties, particularly in the context of DNA synthesis and repair.
特性
分子式 |
C26H26N2O7 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
[(2R,3S,5R)-3-(4-methylbenzoyl)oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H26N2O7/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)28-13-17(3)23(29)27-26(28)32/h4-11,13,20-22H,12,14H2,1-3H3,(H,27,29,32)/t20-,21+,22+/m0/s1 |
InChIキー |
PUSZQUJVSQNJEI-BHDDXSALSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)OC(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)
![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)

